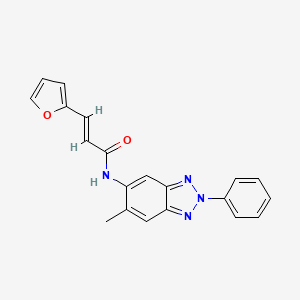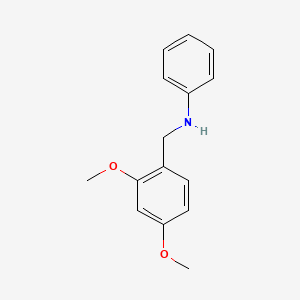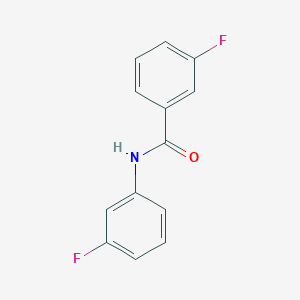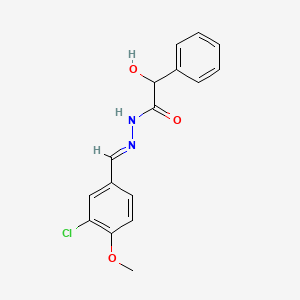![molecular formula C18H17N3O2S B5863146 4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)
4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline is not fully understood. However, studies have suggested that the compound exerts its effects by interacting with various signaling pathways in cells. The compound has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. The compound has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects in cells. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. The compound has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells, leading to neuroprotective effects.
実験室実験の利点と制限
4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also been shown to have potent anticancer and neuroprotective activity, making it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Therefore, further research is needed to determine the safety and efficacy of this compound in animal models and humans.
将来の方向性
There are several future directions for research on 4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline. One direction is to further elucidate the mechanism of action of the compound and identify its molecular targets in cells. Another direction is to study the toxicity and pharmacokinetics of the compound in animal models and humans to determine its potential as a therapeutic agent. Additionally, the compound could be modified to enhance its potency and selectivity for specific targets, leading to the development of more effective drugs.
合成法
The synthesis of 4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline has been achieved using different methods. One of the methods involves the reaction of 4,6,8-trimethylquinazoline with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to obtain the final compound. Another method involves the reaction of 4,6,8-trimethylquinazoline with 4-nitrobenzyl isothiocyanate in the presence of a base such as sodium hydride. The resulting product is then purified to obtain the final compound.
科学的研究の応用
4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline has been studied extensively for its potential applications in various fields. One of the applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Another application of this compound is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced neurotoxicity. The compound has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells.
特性
IUPAC Name |
4,6,8-trimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-12(2)17-16(9-11)13(3)19-18(20-17)24-10-14-4-6-15(7-5-14)21(22)23/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGPSGMTWMFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)

![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)


